

# A Technical Guide to the Historical Veterinary Use of Furaltadone

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## Compound of Interest

Compound Name: Furaltadone

Cat. No.: B1232739

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## Executive Summary

**Furaltadone**, a synthetic nitrofuran antibiotic, was historically employed in veterinary medicine for its broad-spectrum bactericidal and antiprotozoal properties.<sup>[1][2]</sup> Patented in 1957 and introduced to the U.S. market in 1959, it was primarily used to control significant diseases in poultry, swine, and cattle, such as Salmonellosis, Coccidiosis, and Mastitis.<sup>[3][4][5]</sup> Despite its efficacy and water-solubility, which allowed for convenient administration in drinking water, growing concerns over the carcinogenic and mutagenic potential of its residues led to a widespread ban on its use in food-producing animals, including a prohibition in the European Union since 1993 and in the United States by 2002.<sup>[3][6][7]</sup> Regulatory monitoring now focuses on detecting its persistent tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as an indicator of illegal use.<sup>[6][8]</sup>

## Therapeutic Applications and Efficacy

**Furaltadone** was valued for its wide spectrum of activity against both Gram-positive and Gram-negative bacteria, including species of *Salmonella*, *E. coli*, *Staphylococcus*, and *Streptococcus*.<sup>[9]</sup> Its applications spanned multiple species for both therapeutic and prophylactic purposes.

## Poultry

In the poultry industry, **furaltadone** was instrumental in managing diseases that cause significant economic losses.[10] It was used to treat and prevent:

- Salmonellosis (Fowl Typhoid, Paratyphoid)[9]
- Coccidiosis, a parasitic disease caused by *Eimeria* species[1][4]
- Chronic Respiratory Disease (CRD) and *Coli* septicemia[9][11]
- Infectious Synovitis[9]
- Bacterial infections causing enteritis and diarrhea[1]

It was also administered to poultry during periods of stress, such as vaccination or changes in housing, to protect against subclinical infections.[9]

## Cattle

For cattle, particularly calves, **furaltadone** was used to treat gastrointestinal and respiratory infections. A primary application was in the management of bovine mastitis, an inflammatory udder disease.[5][9]

- Bovine Mastitis: Studies reported high efficacy against causative agents like *Staphylococcus aureus*.[12]
- Calf Scours (*Coli* Enteritis) and Pneumonia[9]

## Swine

In pigs, **furaltadone** was indicated for enteric and respiratory infections, as well as for controlling secondary bacterial infections associated with viral diseases.[9]

## Quantitative Data Summary

The following tables summarize historical dosage recommendations and reported residue levels of **furaltadone**'s metabolite, AMOZ.

### Table 1: Historical Veterinary Dosage of Furaltadone

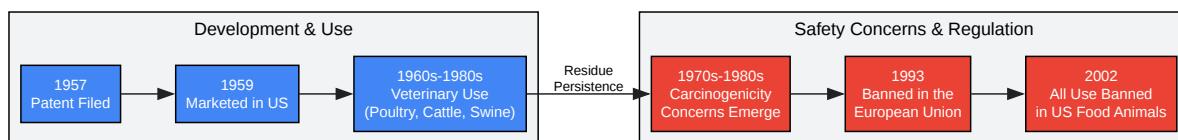
Species	Indication	Dosage	Administration Route	Duration	Reference(s)
Poultry	Prevention	2 g per 10 L of drinking water or 0.02% in feed	Oral (drinking water or feed)	5-7 days	[9]
Treatment		4 g per 10 L of drinking water or 0.04% in feed	Oral (drinking water or feed)	5-7 days	[9]
Swine	General Infections	20-25 mg per kg of body weight daily	Oral (drinking water or feed)	5-7 days	[9]
Prevention		1.5 g per 10 L of drinking water or 0.03% in feed	Oral (drinking water or feed)	5-7 days	[9]
Treatment		3 g per 10 L of drinking water or 0.06% in feed	Oral (drinking water or feed)	5-7 days	[9]
Cattle (Calves)	Enteritis, Pneumonia	20-25 mg per kg of body weight daily	Oral (in milk or water)	3-7 days	[9]

**Table 2: Residue Depletion of Furaltadone Metabolite (AMOZ)**

Species	Tissue	Furaltadone Dose in Feed	Withdrawal Time	AMOZ Concentration ( $\mu\text{g}/\text{kg}$ )	Reference(s)
Poultry	Muscle	132 mg/kg	3 weeks	270	[13][14]
Liver	132 mg/kg	3 weeks	80	[13][14]	
Gizzard	132 mg/kg	3 weeks	331	[13][14]	
Poultry (Eggs)	Yolk/Egg White	Therapeutic Dose	3 weeks	Detectable	[15]

## Toxicology and Regulatory Status

The primary reason for the prohibition of **furaltadone** in food-producing animals is its classification as a potential carcinogen.[6][16] Studies in experimental animals demonstrated that nitrofuran residues could be carcinogenic and genotoxic, meaning they can damage DNA.[13][17] The parent **furaltadone** compound is metabolized rapidly in animals; however, its metabolite, AMOZ, covalently binds to tissue proteins and persists for several weeks, posing a risk of long-term, low-level exposure to consumers.[8][13][17] This led regulatory bodies like the FDA and European authorities to ban its use and establish a zero-tolerance policy for its residues in food products.[3][7]



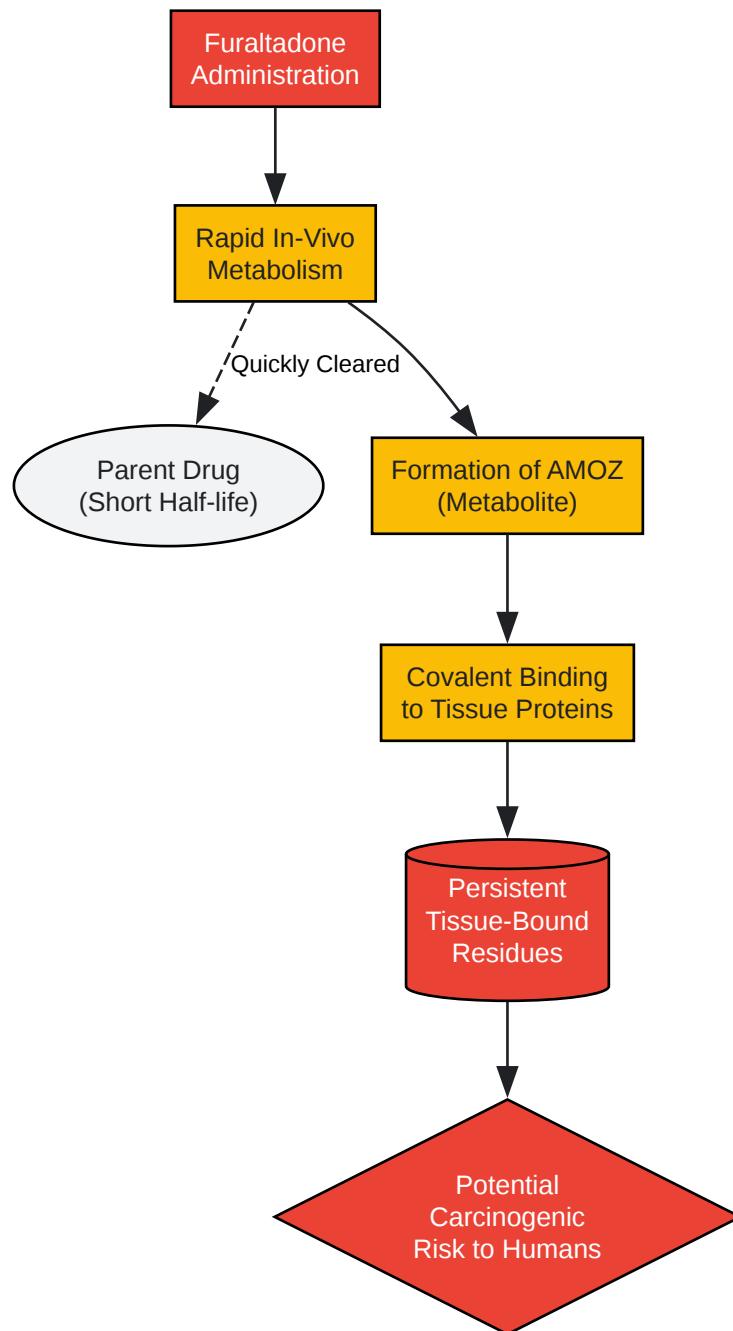
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Caption: Logical workflow of **Furaltadone** from development to its eventual ban.

## Mechanism of Action and Metabolism

**Furaltadone** exerts its antibacterial effect by being reduced into highly reactive intermediates within bacterial cells.[17] These intermediates attack multiple cellular targets simultaneously, including DNA, RNA, and proteins, thereby inhibiting crucial processes like transcription and protein synthesis.[1][17] This multi-target mechanism is believed to be a reason for the slow development of microbial resistance.[18]

In treated animals, **furaltadone** is rapidly metabolized, making the parent drug undetectable shortly after administration.[8] The key metabolic step involves the formation of the tissue-bound metabolite AMOZ, which serves as the stable marker residue for detecting **furaltadone**'s illegal use.[6]



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Caption: Metabolic fate and toxicological concern of **Furaltadone**.

## Experimental Protocols

The standard regulatory approach for monitoring **furaltadone** use involves the detection of its metabolite, AMOZ. The following is a generalized protocol based on common liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.

## Protocol: Detection of AMOZ in Animal Tissue by LC-MS/MS

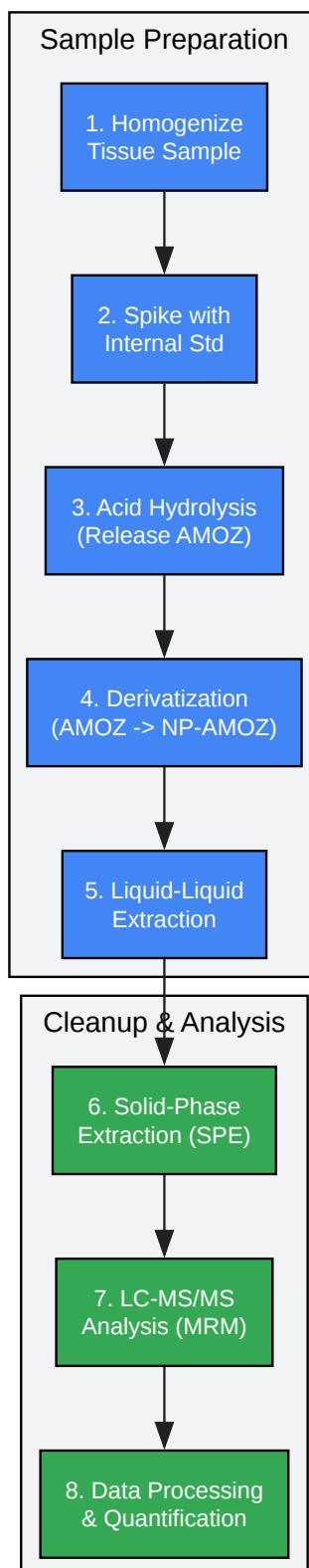
1. Objective: To quantify the concentration of the **furaltadone** metabolite (AMOZ) in edible animal tissues (e.g., muscle, liver).

2. Materials & Reagents:

- Tissue sample (e.g., muscle, liver)
- AMOZ analytical standard and deuterated internal standard (e.g., AMOZ-D5)
- Hydrochloric acid (HCl)
- 2-nitrobenzaldehyde (2-NBA) for derivatization
- Ethyl acetate
- Methanol, Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges
- Homogenizer, Centrifuge, Nitrogen evaporator

3. Sample Preparation & Extraction: a. Homogenization: Weigh 1.0 g of the tissue sample into a centrifuge tube and homogenize with water.<sup>[8]</sup> b. Internal Standard: Spike the homogenate with a known concentration of the internal standard (AMOZ-D5) to correct for procedural losses.<sup>[8]</sup> c. Hydrolysis: Add dilute HCl to the sample. This acid hydrolysis step is crucial to release the protein-bound AMOZ.<sup>[8]</sup> d. Derivatization: Add 2-NBA solution and incubate (e.g., 37°C overnight). AMOZ is derivatized to form NP-AMOZ, a more stable compound suitable for chromatographic analysis.<sup>[6][8]</sup> e. Extraction: Adjust the pH and perform a liquid-liquid extraction with ethyl acetate to isolate the NP-AMOZ derivative from the aqueous matrix.<sup>[6]</sup> f. Evaporation & Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for injection.<sup>[6]</sup>

4. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with methanol followed by water.[8] b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge to remove interfering substances. d. Elute the analyte (NP-AMOZ) with an appropriate solvent (e.g., methanol).[8]
5. LC-MS/MS Analysis: a. Chromatographic Separation: Inject the cleaned extract into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase of acetonitrile and/or methanol and an aqueous solution (e.g., ammonium formate buffer).[6] b. Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both NP-AMOZ and the derivatized internal standard to ensure high selectivity and accurate quantification.[6][8]



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Caption: A generalized experimental workflow for the analysis of **Furaltadone** residues.

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